molecular formula C19H22Cl2N2O4S2 B2665201 2,4-dichloro-5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 1207053-61-9

2,4-dichloro-5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2665201
CAS RN: 1207053-61-9
M. Wt: 477.42
InChI Key: SPNFPRNHNPMIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22Cl2N2O4S2 and its molecular weight is 477.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds bearing the sulfonamide fragment, including those related to tetrahydroisoquinoline derivatives, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have shown significant effects in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes, mediated by the activation of p38 and ERK pathways, suggesting a potential application in cancer therapy (Cumaoğlu et al., 2015). Additionally, new tetrahydroisoquinoline derivatives have been synthesized and shown potent cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents (Redda et al., 2010).

Antimicrobial Activity

Quinoline clubbed with sulfonamide moiety has been synthesized and demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. This highlights the potential of sulfonamide derivatives in developing new antimicrobial agents to combat resistant bacterial strains (Biointerface Research in Applied Chemistry, 2019).

Enzyme Inhibition

Sulfonamide derivatives have been explored for their ability to inhibit various enzymes, including carbonic anhydrases, which play critical roles in physiological processes such as respiration and the regulation of pH in tissues. Benzene sulfonamides incorporating the tetrachlorophthalimide moiety have been synthesized and shown very good in vitro human carbonic anhydrase inhibitory properties, suggesting applications in treating conditions like glaucoma, epilepsy, and mountain sickness (Sethi et al., 2013).

Molecular Structure and Kinetics

The synthesis and molecular structure analysis of sterically hindered sulfonamide derivatives have contributed to understanding the kinetic properties and reactions of these compounds in aqueous solutions, providing insights into their potential applications in various synthetic pathways and pharmaceutical developments (Rublova et al., 2017).

properties

IUPAC Name

2,4-dichloro-5-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O4S2/c1-3-8-28(24,25)23-7-6-14-4-5-16(10-15(14)12-23)22-29(26,27)19-9-13(2)17(20)11-18(19)21/h4-5,9-11,22H,3,6-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNFPRNHNPMIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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